molecular formula C24H34N2O3 B11051473 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11051473
M. Wt: 398.5 g/mol
InChI Key: CHNCOGBXILVWDT-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclohexyl group and the propoxyphenyl moiety. Common reagents used in these reactions include cyclohexylamine, propoxybenzene, and various catalysts to facilitate the formation of the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for potential therapeutic effects, including analgesic, anti-inflammatory, or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to neurotransmitter receptors in the brain, altering signal transmission and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the cyclohexylpiperidinyl and propoxyphenyl groups in 3-(4-Cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

3-(4-cyclohexylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H34N2O3/c1-2-16-29-21-10-8-20(9-11-21)26-23(27)17-22(24(26)28)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h8-11,18-19,22H,2-7,12-17H2,1H3

InChI Key

CHNCOGBXILVWDT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4CCCCC4

Origin of Product

United States

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